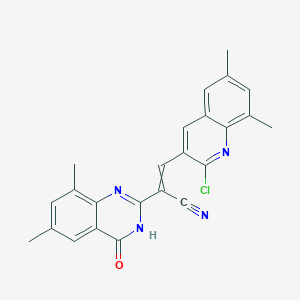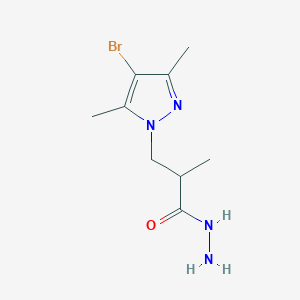![molecular formula C7H10N2O B2519765 O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine CAS No. 2247087-98-3](/img/structure/B2519765.png)
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine is a chemical compound used in scientific research due to its unique properties and potential for various reactions. This compound is particularly interesting for its applications in diverse studies, including chemistry, biology, medicine, and industry.
Wirkmechanismus
Target of Action
Hydroxylamines are known to react with aldehydes and ketones to form oximes . This suggests that the compound may interact with these types of molecules in biological systems.
Mode of Action
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine interacts with its targets through a nucleophilic reaction. The oxygen atom in the compound acts as a nucleophile in competition with nitrogen. The reaction with oxygen leads to a reversible formation of a hemiketal, while the reaction with nitrogen forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Given its reactivity with aldehydes and ketones, it may influence pathways involving these compounds . The formation of oximes could potentially affect various biochemical processes, including those involving nitrogen-enriched compounds such as primary amines, amides, and N-heterocycles .
Pharmacokinetics
The compound’s molecular weight (21109) and physical form (powder) suggest that it may have certain pharmacokinetic characteristics
Result of Action
The formation of oximes through its interaction with aldehydes and ketones could potentially lead to changes at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the formation of oximes, a class of compounds that result from the reaction of aldehydes and ketones with hydroxylamine . The nature of these interactions is primarily nucleophilic, with the nitrogen in the hydroxylamine acting as the nucleophile .
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with aldehydes and ketones to form oximes . The oxygen in the hydroxylamine acts as a nucleophile in competition with nitrogen, but this is a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Metabolic Pathways
This compound is involved in the formation of oximes, which are part of various metabolic pathways . Specific details about the enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, are not currently available in the literature.
Vorbereitungsmethoden
The synthesis of O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine involves several synthetic routes and reaction conditions. One common method includes the oxidation of imines with peracids or the amination of carbonyls . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Analyse Chemischer Reaktionen
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include peracids for oxidation and carbonyl compounds for amination. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in a wide range of scientific research fields. In chemistry, it is used for its reactivity and potential to form various products. In biology and medicine, it may be studied for its effects on biological systems and potential therapeutic applications. Industrially, it can be used in the synthesis of other compounds and materials.
Vergleich Mit ähnlichen Verbindungen
O-[(1R)-1-Pyridin-4-ylethyl]hydroxylamine can be compared with other similar compounds, such as oxaziridines and other hydroxylamines . These compounds share some reactivity patterns but differ in their specific applications and properties. The uniqueness of this compound lies in its specific structure and the resulting reactivity.
Similar Compounds::- Oxaziridines
- Other hydroxylamines
Eigenschaften
IUPAC Name |
O-[(1R)-1-pyridin-4-ylethyl]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10-8)7-2-4-9-5-3-7/h2-6H,8H2,1H3/t6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPVEMEDRWBKE-ZCFIWIBFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=NC=C1)ON |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)


![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)
![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)
![ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-amido)-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)
![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)
![3-({[1-(2,6-difluorobenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2519691.png)

![7-isopentyl-1,3,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2519693.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-bromophenyl)propanamide](/img/structure/B2519699.png)
![6-((2-Fluorobenzyl)thio)-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2519702.png)
![N-{[1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2519705.png)
